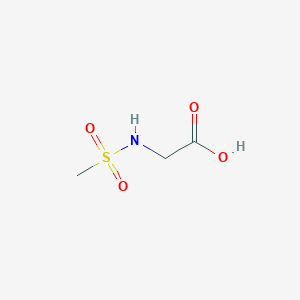
Ácido 5,7-dicloro-1H-indol-2-carboxílico
Descripción general
Descripción
5,7-Dichloro-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 4792-71-6 . It has a molecular weight of 230.05 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5,7-dichloro-1H-indole-2-carboxylic acid . The SMILES string representation is OC(=O)c1cc2cc(Cl)cc(Cl)c2[nH]1 . The InChI code provides a standard way to encode the molecular structure using textual representation .
Physical And Chemical Properties Analysis
The boiling point of 5,7-dichloro-1H-indole-2-carboxylic acid is 476.9°C at 760 mmHg . The compound is solid at room temperature .
Aplicaciones Científicas De Investigación
Química Medicinal
Ácido 5,7-dicloro-1H-indol-2-carboxílico: es un compuesto valioso en química medicinal debido a su similitud estructural con los indoles que ocurren naturalmente, los cuales están presentes en muchos productos farmacéuticos . Su estructura halogenada podría ser explotada para diseñar moléculas con propiedades anticancerígenas, antifúngicas, anti-VIH, antiinflamatorias y antivirales potenciales. Los grupos dicloro pueden mejorar la capacidad del compuesto para interactuar con varios objetivos biológicos, lo que podría conducir al desarrollo de nuevos agentes terapéuticos.
Agricultura
En agricultura, el This compound podría servir como precursor para la síntesis de reguladores del crecimiento vegetal . Los derivados del indol como el ácido indol-3-acético desempeñan un papel crucial como hormonas vegetales. Al modificar la estructura del indol, es posible sintetizar análogos que podrían actuar como herbicidas o fungicidas selectivos, proporcionando un enfoque específico para la protección de cultivos.
Bioquímica
En bioquímica, el This compound podría utilizarse para estudiar las interacciones enzima-sustrato, dada su complejidad estructural y su potencial para formar enlaces de hidrógeno y enlaces de halógeno . Podría actuar como un inhibidor o un activador para ciertas enzimas, ayudando a dilucidar los mecanismos de acción y la influencia de los compuestos halogenados en las vías biológicas.
Farmacología
Farmacológicamente, el This compound podría investigarse por sus propiedades de unión a fármacos. Su estructura podría ser clave en el desarrollo de nuevos farmacóforos para el diseño de fármacos, lo que podría conducir al descubrimiento de nuevos fármacos con mayor eficacia y menos efectos secundarios .
Safety and Hazards
Direcciones Futuras
While specific future directions for 5,7-dichloro-1H-indole-2-carboxylic acid are not mentioned in the available resources, indole carboxylic acids and their derivatives are of interest in medicinal chemistry due to their wide range of biological activities . They could be explored further for potential therapeutic applications.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 5,7-dichloro-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives, in general, are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors The downstream effects of these interactions can vary widely, depending on the specific derivative and target
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects
Propiedades
IUPAC Name |
5,7-dichloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILAXMNESNFYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407232 | |
| Record name | 5,7-dichloro-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4792-71-6 | |
| Record name | 5,7-dichloro-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















